molecular formula C13H20N2O2S B2582366 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one CAS No. 920411-62-7

1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one

Cat. No.: B2582366
CAS No.: 920411-62-7
M. Wt: 268.38
InChI Key: NIPXMHGCXQQDGC-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a bicyclic heterocyclic compound featuring a quinazolinone core modified with a sulfanylidene group at position 4 and a 3-ethoxypropyl substituent at position 1. The molecule’s structural complexity arises from its fused six- and eight-membered rings, which confer unique electronic and steric properties. Crystallographic studies using programs like SHELXL and WinGX (discussed later) have been critical in resolving its three-dimensional conformation .

Properties

IUPAC Name

1-(3-ethoxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-17-9-5-8-15-11-7-4-3-6-10(11)12(18)14-13(15)16/h2-9H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPXMHGCXQQDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(CCCC2)C(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods often employ advanced purification techniques such as chromatography to achieve the desired product quality .

Chemical Reactions Analysis

1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in biochemical pathways, affecting processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Crystallographic Analysis : The compound’s structure was likely resolved using SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography . WinGX may have facilitated data processing and visualization .
  • Computational Predictions : Molecular dynamics simulations suggest that the ethoxypropyl sidechain adopts a gauche conformation, minimizing steric clashes with the bicyclic core.

Biological Activity

1-(3-Ethoxypropyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one is a complex organic compound that has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core with an ethoxypropyl substituent and a sulfanylidene group. Its unique structure contributes to its reactivity and biological properties.

Property Value
IUPAC Name This compound
Molecular Formula C13H20N2O2S
Molecular Weight 252.37 g/mol
CAS Number 920411-62-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes by binding to their active sites. This inhibition can lead to downstream effects on various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Case Study : A study demonstrated that the compound reduced cell viability in human breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation (source: PMC7098374) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Finding : In an animal model of inflammation, administration of the compound resulted in a significant decrease in markers such as TNF-alpha and IL-6 levels.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies indicate that the compound may exhibit hepatotoxicity under certain conditions.

Toxicity Study Outcome
Hepatotoxicity Assessment Potential hepatotoxic effects observed in high doses (source: PMC7098374) .

Applications in Medicine

Due to its biological activities, this compound is being explored for:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Anti-inflammatory Drugs : For treating conditions characterized by excessive inflammation.

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